molecular formula C21H20 B14565762 1-Benzyl-2-(1-phenylethyl)benzene CAS No. 61863-48-7

1-Benzyl-2-(1-phenylethyl)benzene

Cat. No.: B14565762
CAS No.: 61863-48-7
M. Wt: 272.4 g/mol
InChI Key: LOAFMPJXXUEQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(1-phenylethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 1-phenylethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of zeolite catalysts has also been explored to enhance the efficiency of the reaction and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(1-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

    Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acid catalysts.

Major Products Formed:

    Oxidation: Benzoic acids.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-Benzyl-2-(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Phenyl-2-propanone:

    Benzylbenzene: A simpler compound with only a benzyl group attached to the benzene ring.

    1,2-Diphenylethane: Contains two phenyl groups attached to an ethane backbone.

Uniqueness: 1-Benzyl-2-(1-phenylethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

61863-48-7

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-benzyl-2-(1-phenylethyl)benzene

InChI

InChI=1S/C21H20/c1-17(19-12-6-3-7-13-19)21-15-9-8-14-20(21)16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3

InChI Key

LOAFMPJXXUEQJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.